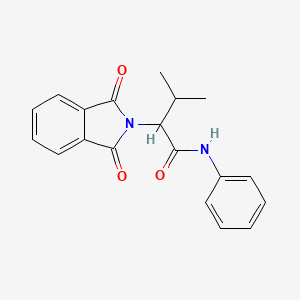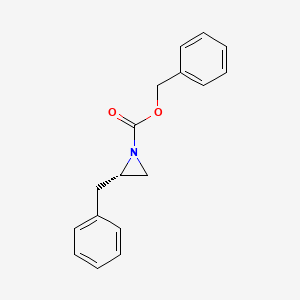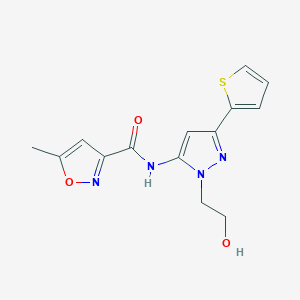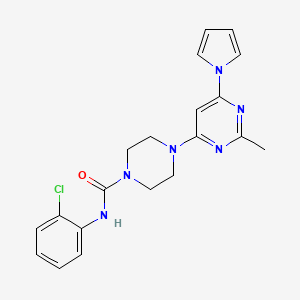![molecular formula C21H24N4O2 B2720570 4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide CAS No. 2249617-61-4](/img/structure/B2720570.png)
4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The compound is also known by its chemical name, PPB, and has been synthesized using different methods.
Wirkmechanismus
PPB is known to inhibit the activity of P-glycoprotein (P-gp), a protein that is responsible for the efflux of drugs from the brain. P-gp is present in the BBB and plays a crucial role in protecting the brain from toxic substances. However, its activity can also limit the delivery of drugs to the brain, making it difficult to treat brain diseases. PPB binds to P-gp and inhibits its activity, thereby increasing the concentration of drugs in the brain.
Biochemical and Physiological Effects:
PPB has been shown to have different biochemical and physiological effects, depending on the dose and the duration of exposure. Studies have shown that PPB can increase the concentration of drugs in the brain, enhance the efficacy of chemotherapy, and improve the treatment of brain diseases. However, PPB can also cause toxicity at high doses, leading to adverse effects such as liver damage and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
PPB has several advantages as a tool for studying drug transport across the BBB. It is easy to synthesize, has a high yield, and is relatively stable. PPB is also selective for P-gp and does not affect other transporters in the BBB. However, PPB has some limitations. It can cause toxicity at high doses, making it difficult to use in vivo experiments. PPB is also not suitable for studying the transport of all drugs across the BBB, as some drugs may be transported by other transporters.
Zukünftige Richtungen
The potential applications of PPB in drug discovery and drug delivery research are vast. Future research could focus on studying the interaction of PPB with other transporters in the BBB, identifying the optimal dose and duration of exposure, and investigating the use of PPB in combination with other drugs to enhance their efficacy. Additionally, research could focus on developing new analogs of PPB with improved selectivity and reduced toxicity.
Conclusion:
In conclusion, 4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide, or PPB, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. PPB has been shown to inhibit the activity of P-gp, a protein that is responsible for the efflux of drugs from the brain, and increase the concentration of drugs in the brain. PPB has several advantages as a tool for studying drug transport across the BBB, including easy synthesis, high yield, and selectivity for P-gp. However, PPB can cause toxicity at high doses, making it difficult to use in vivo experiments. Future research could focus on developing new analogs of PPB with improved selectivity and reduced toxicity, and investigating the use of PPB in combination with other drugs to enhance their efficacy.
Synthesemethoden
PPB can be synthesized using different methods, including the reaction of 4-aminobenzamide with N-(2-chloroethyl)pyridin-2-ylmethylpiperidine-4-carboxamide, followed by acylation with acryloyl chloride. Another method involves the reaction of 4-aminobenzamide with N-(2-bromoethyl)pyridin-2-ylmethylpiperidine-4-carboxamide, followed by acylation with acrylic acid. Both methods have been reported to yield PPB in good yields.
Wissenschaftliche Forschungsanwendungen
PPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. One of the significant applications of PPB is its use as a tool to study the transport of drugs across the blood-brain barrier (BBB). Studies have shown that PPB can inhibit the efflux of drugs from the brain, thereby increasing their concentration in the brain. This property makes PPB a valuable tool in drug discovery and drug delivery research.
Eigenschaften
IUPAC Name |
4-(prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-20(26)23-17-8-6-16(7-9-17)21(27)24-18-10-13-25(14-11-18)15-19-5-3-4-12-22-19/h2-9,12,18H,1,10-11,13-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVBLDDGGFIAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2720491.png)

![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)
![4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2720498.png)
![Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2720500.png)
![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)

![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2720505.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2720507.png)

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2720509.png)
![5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2720510.png)